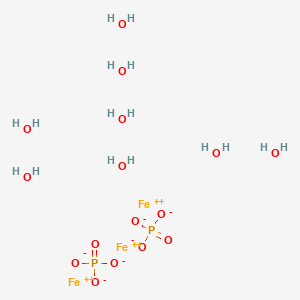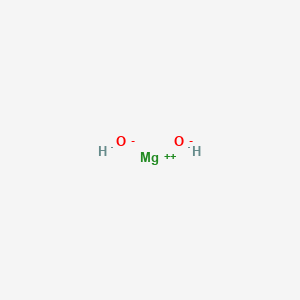
STYRYLETHYLTRIMETHOXYSILANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styrylethyltrimethoxysilane: is an organosilicon compound with the molecular formula C13H20O3Si. It is known for its ability to form durable bonds between organic and inorganic materials, making it a valuable silane coupling agent . This compound is used in various applications, including the modification of surfaces, particles, and crosslinked materials .
Wissenschaftliche Forschungsanwendungen
Styrylethyltrimethoxysilane has a wide range of scientific research applications, including:
Infrared Optics: Used in the development of inexpensive and useful materials for infrared optics.
Catalysis: Employed in catalytic processes.
Li-Sulfur Batteries: Utilized in the production of lithium-sulfur batteries.
Pollutant Remediation: Effective in the remediation of pollutants such as Hg2+ ions.
Antibacterial Surfaces: Applied in the creation of antibacterial surfaces.
Healable Materials: Used in the development of materials with self-healing properties.
Adhesives and Insulators: Incorporated into adhesives and insulating materials.
Safety and Hazards
Zukünftige Richtungen
The inverse vulcanization of Styrylethyltrimethoxysilane has been explored for the production of high sulfur content polysilanes . These materials have potential applications in areas such as heavy metal capture, electrochemistry, and antimicrobials . The development of mechanochemical synthesis as an alternative route for inverse vulcanization offers potential advantages including mild conditions, short reaction time, high atom economy, and a broader monomer range .
Wirkmechanismus
Target of Action
Styrylethyltrimethoxysilane (StyTMS) primarily targets elemental sulfur in a process known as inverse vulcanization . This process is a strategy to convert sulfur, a side product of natural gas and oil refining, into polymeric materials .
Mode of Action
The mode of action of StyTMS involves a reaction with elemental sulfur in an inverse vulcanization reaction . This reaction yields high sulfur content polysilanes . The reaction occurs in bulk at high temperatures (>130°C) for many hours .
Biochemical Pathways
The biochemical pathways involved in the action of StyTMS are primarily related to the inverse vulcanization reaction of sulfur with alkenes . The resulting polysilanes can be cured via room temperature polycondensation to obtain coated surfaces, particles, and crosslinked materials .
Pharmacokinetics
The polycondensation of the high sulfur content polysilanes is triggered by hydrolysis under mild conditions (hcl, ph 4) .
Result of Action
The result of the action of StyTMS is the formation of high sulfur content polysilanes . These polysilanes can be used to coat surfaces, form particles, and create crosslinked materials . For example, silica microparticles coated with the high sulfur content polymer could improve their Hg2+ ion remediation capability .
Action Environment
The action of StyTMS is influenced by environmental factors such as temperature and pH . The inverse vulcanization reaction requires high temperatures, while the subsequent polycondensation is triggered under mild acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Styrylethyltrimethoxysilane can be synthesized through the inverse vulcanization reaction of elemental sulfur with this compound. This reaction is typically carried out in bulk at 130°C for 8 hours . The product, poly(sulfur-r-styrylethyltrimethoxysilane), can be further cured via room temperature polycondensation triggered by hydrolysis under mild conditions (HCl, pH 4) .
Industrial Production Methods: : Industrial production of this compound involves the hydrosilylation route, which is commercially significant for the preparation of aromatic silanes . This method ensures high thermal stability and performance of the resulting silane coupling agents .
Analyse Chemischer Reaktionen
Types of Reactions: : Styrylethyltrimethoxysilane undergoes various chemical reactions, including:
Inverse Vulcanization: Reaction with elemental sulfur to form high sulfur content polysilanes.
Polycondensation: Hydrolysis-triggered polycondensation to obtain coated surfaces, particles, and crosslinked materials.
Common Reagents and Conditions
Elemental Sulfur: Used in inverse vulcanization reactions.
Hydrochloric Acid (HCl): Used to trigger polycondensation under mild conditions (pH 4).
Major Products
Poly(sulfur-r-styrylethyltrimethoxysilane): Formed through inverse vulcanization and polycondensation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyltrimethoxysilane: Known for its high thermal stability.
Vinyltrimethoxysilane: Used in similar applications as styrylethyltrimethoxysilane.
Uniqueness: : this compound is unique due to its ability to undergo inverse vulcanization and form high sulfur content polysilanes, which can be cured via room temperature polycondensation . This makes it particularly valuable in applications requiring high sulfur content and mild curing conditions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of styrylethyltrimethoxysilane can be achieved through a Grignard reaction followed by a hydrosilylation reaction.", "Starting Materials": [ "Bromobenzene", "Mg", "Ethyl vinyl ether", "Trimethoxysilane", "Diethyl ether", "Tetrahydrofuran", "Sodium chloride", "Sodium sulfate" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in diethyl ether", "Step 2: Addition of ethyl vinyl ether to the reaction mixture to form styrene", "Step 3: Addition of trimethoxysilane to the reaction mixture to form styrylethyltrimethoxysilane through hydrosilylation reaction", "Step 4: Workup of the reaction mixture by adding water, sodium chloride, and sodium sulfate to remove impurities", "Step 5: Purification of the product through distillation or column chromatography" ] } | |
CAS-Nummer |
134000-44-5 |
Molekularformel |
C13H20O3Si |
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
trimethoxy(4-phenylbut-3-enyl)silane |
InChI |
InChI=1S/C13H20O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3 |
InChI-Schlüssel |
SOUMBTQFYKZXPN-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC=CC1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Q1: How does Styrylethyltrimethoxysilane interact with target materials and what are the downstream effects?
A: this compound acts as a bridge between organic polymers and inorganic materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH) that can condense with hydroxyl groups present on inorganic surfaces like silica or zirconia [, , ]. Simultaneously, the vinyl group (CH2=CH-) can copolymerize with monomers during polymerization reactions or interact with organic polymers. This dual functionality allows for strong interfacial bonding, improving the mechanical properties and stability of composite materials.
Q2: What is the structural characterization of this compound?
A2: * Molecular Formula: C13H20O3Si* Molecular Weight: 252.4 g/mol
Q3: What is the material compatibility and stability of this compound?
A: this compound exhibits good compatibility with various polymers, including acrylic resins and polystyrene [, ]. It forms stable bonds with inorganic materials like silica and zirconia, particularly after hydrolysis and condensation of the silanol groups [, ]. The stability of the silane bond is crucial for the long-term performance of the composite materials in different environments.
Q4: Can this compound be used in the synthesis of mesoporous materials?
A: Yes, research demonstrates the successful synthesis of polystyrene-silica hybrid mesoporous materials utilizing this compound []. In this process, the compound copolymerizes with styrene while simultaneously undergoing hydrolysis and condensation with tetraethyl orthosilicate in the presence of a pore-forming agent. The resulting materials possess high surface areas and tunable pore sizes, making them attractive for applications like catalysis and adsorption.
Q5: How does the choice of this compound as a silane coupling agent impact the properties of dental resin composites?
A: Studies comparing different silane coupling agents, including this compound, reveal its significant influence on the mechanical properties of resin composites used in dentistry [, ]. Specifically, this compound, when used as a primer on silica-coated zirconia, showed improved bonding strength between the zirconia and resin composite compared to a control silane []. This finding highlights the importance of selecting the appropriate silane coupling agent to achieve optimal performance in dental restorations.
Q6: Are there environmental concerns related to this compound?
A: While this compound offers advantages in material science, it is crucial to consider its environmental impact. Research on its ecotoxicological effects, degradation pathways, and potential for bioaccumulation is limited. Investigating these aspects is crucial for developing sustainable practices, including exploring alternative compounds with reduced environmental footprints and efficient recycling and waste management strategies [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
